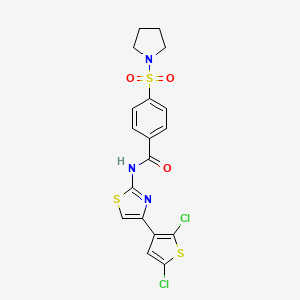

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound is a benzamide derivative featuring a thiazole core substituted with a 2,5-dichlorothiophen-3-yl group and a pyrrolidine sulfonyl moiety.

Properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3S3/c19-15-9-13(16(20)28-15)14-10-27-18(21-14)22-17(24)11-3-5-12(6-4-11)29(25,26)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFJTHHAEOETGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its potential biological activities. Its unique structural features, including a thiazole ring and a pyrrolidine sulfonamide moiety, suggest diverse applications in medicinal chemistry and biological research.

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity through electron-withdrawing properties. |

| Pyrrolidine Sulfonamide | Enhances solubility and bioavailability. |

| Dichlorothiophene Moiety | Increases reactivity and potential interactions with biological targets. |

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Anticancer Properties: Compounds containing thiazole and sulfonamide groups have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: The thiazole core has been linked to anti-inflammatory activities in various studies.

- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The mechanism of action for this compound likely involves binding to molecular targets such as enzymes or receptors. This interaction can lead to alterations in signal transduction pathways, gene expression, or metabolic processes.

In vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Case Studies

- Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar thiazole derivatives and found that compounds with similar structural motifs exhibited IC50 values in the micromolar range against several cancer cell lines.

- Anti-inflammatory Research: Another study highlighted the anti-inflammatory properties of thiazole-based compounds, showing a reduction in pro-inflammatory cytokine production in activated macrophages.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-pyrazolo[3,4-b]quinolin-1-yl-N,N-dimethylbenzamide | Benzodioxole and pyridine moieties | Anticancer properties |

| N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-propylsulfonylphenyl)acetamide | Similar thiazole core | Anti-inflammatory activity |

| SB 431542 | Imidazol and benzamide structures | TGF-beta signaling inhibition |

Applications in Scientific Research

This compound has potential applications across various fields:

- Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.

- Biochemical Probes: Utilized in studying enzyme interactions and cellular pathways.

- Industrial Applications: Potential use in developing new materials due to its unique chemical properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common benzamide-thiazole scaffold with several analogs, but its substituents confer distinct physicochemical and biological properties:

Key Observations:

- Halogenation: The 2,5-dichlorothiophene group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., Compounds 7–9 in ) .

- Sulfonamide Variations : The pyrrolidine sulfonyl group likely improves solubility relative to dimethylsulfamoyl (Compound 50) or piperidine sulfonyl (Compound 2D216), as pyrrolidine’s smaller ring reduces steric hindrance .

- Thiazole vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.